CGRP antagonist 2
Description
Overview of CGRP as a Neuropeptide
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide belonging to the calcitonin family of peptides, which also includes calcitonin, amylin, adrenomedullin (B612762), and adrenomedullin 2/intermedin. nih.govfrontiersin.orgfrontiersin.orgnih.govguidetopharmacology.orgmdpi.com CGRP is produced as a result of alternative RNA processing of the calcitonin gene. nih.govphysiology.org It is found in both the central and peripheral nervous systems. frontiersin.orgmdpi.comwikipedia.orgnih.govbioline.org.br
General Biological Roles of CGRP in Physiological Systems
CGRP is a potent peptide vasodilator, playing a significant role in the cardiovascular system, including the control of peripheral vascular tone and increasing the rate and force of heart contraction. nih.govwikipedia.orgnih.govbioline.org.br It is primarily released from sensory nerves, particularly C and Aδ fibers, and is implicated in pain pathways, including nociception. nih.govphysiology.orgwikipedia.orgbioline.org.br CGRP release from sensory nerve terminals can be modulated by various factors such as chemical, thermal, and mechanical stimuli, as well as glucocorticoids, nerve growth factor, vascular wall tension, and the sympathetic nervous system. nih.govbioline.org.br Beyond its roles in vasodilation and pain, CGRP also contributes to appetite suppression, gastric acid secretion, temperature homeostasis, and the release of pituitary hormones. wikipedia.org It has also been suggested to play a role in wound healing and stem cell mobilization. nih.govwikipedia.org
α-CGRP and β-CGRP Isoforms and Functional Similarities
In humans, CGRP exists in two major isoforms, α-CGRP and β-CGRP. nih.govfrontiersin.orgmdpi.comwikipedia.org These isoforms are encoded by separate, nearby genes on chromosome 11 and differ by only three amino acids. wikipedia.orgmedcraveonline.comnih.gov Despite these structural differences, α-CGRP and β-CGRP show significant functional similarities and nearly identical biological activity based on receptor binding assays and in vitro bioassays, although small differences in potency have been observed. frontiersin.orgmedcraveonline.com α-CGRP is predominantly expressed in primary sensory neurons, while β-CGRP is primarily synthesized in the enteric nervous system and pituitary gland. nih.govfrontiersin.orgnih.gov Both isoforms are considered complete agonists of the CGRP receptor. mdpi.com
The CGRP Receptor Complex
The CGRP receptor is distinct among G protein-coupled receptors (GPCRs) due to its multi-protein composition. mdpi.comnih.govbioline.org.brmedcraveonline.com A functional CGRP receptor requires the assembly of at least three proteins. mdpi.comnih.govresearchgate.netoup.com
Constituent Proteins: Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)
The core of the functional CGRP receptor is a heterodimer formed by the Calcitonin Receptor-Like Receptor (CLR), also known as CRLR, and Receptor Activity-Modifying Protein 1 (RAMP1). nih.govnih.govmdpi.comphysiology.orgnih.govbioline.org.brnih.govresearchgate.netoup.comnih.govnih.govresearchgate.netportlandpress.comresearchgate.netmdpi.comed.ac.uk CLR is a seven-transmembrane domain protein characteristic of Family B GPCRs. frontiersin.orgresearchgate.netoup.comportlandpress.com RAMP1 is a single transmembrane protein that is essential for the proper folding, trafficking, and cell-surface expression of CLR. frontiersin.orgnih.govresearchgate.netoup.comnih.govmdpi.comed.ac.uk The association of CLR with RAMP1 confers high affinity and specificity for CGRP binding. nih.govnih.govmdpi.com RAMP1 has two main roles: facilitating CLR expression at the cell surface and being essential for CGRP binding to the receptor. nih.gov The extracellular domain of RAMP1 plays a key role in the high-affinity binding of CGRP receptor antagonists. nih.gov
Receptor Component Protein (RCP) in Intracellular G protein Signaling
In addition to CLR and RAMP1, the CGRP receptor complex requires a third protein, Receptor Component Protein (RCP), for efficient signal transduction. nih.govmdpi.comnih.govbioline.org.brresearchgate.netoup.comnih.govportlandpress.comarvojournals.org RCP is a 148-amino acid intracellular protein that couples the CLR/RAMP1 complex to the cellular signaling pathway, primarily involving G proteins, particularly the Gαs subunit, which activates adenylyl cyclase and the cAMP-dependent pathway. guidetopharmacology.orgmdpi.comnih.govbioline.org.brresearchgate.netoup.comnih.govportlandpress.comresearchgate.netarvojournals.org Studies using antisense constructs of RCP have shown that CGRP-mediated signal transduction is reduced when RCP levels are decreased, while CGRP binding remains unaffected, suggesting RCP's specific role in signaling downstream of ligand binding. researchgate.netoup.comnih.govportlandpress.com RCP has been found to interact specifically with CLR and appears to be required for CGRP receptor activation. oup.comarvojournals.org
Pathophysiological Involvement of CGRP (Context for Antagonist Research)
Role in Neurogenic Inflammation
CGRP is involved in neurogenic inflammation, a process driven by the release of vasoactive neuropeptides from sensory nerves. frontiersin.orgnih.govmedicom-publishers.com It is released from sensory nerve endings, including those in the dura mater, and can contribute to neurogenic inflammation by triggering the release of neuron-sensitizing agents from mast cells, leading to increased vasodilation. nih.govmdpi.com CGRP can also interact with glial and mast cells to release inflammatory agents and, together with substance P, can trigger mast cell degranulation. mdpi.comeyewiki.org Elevated levels of CGRP have been observed in conditions involving inflammation, such as arthritis, where it may induce cytokine production by leukocytes and fibroblasts. nih.govmdpi.com
Modulation of Pain Signaling Pathways
CGRP plays a significant role in the transmission and modulation of pain signals. nih.govnih.gov It is primarily localized to C and Aδ sensory fibers, which are involved in both sensory (nociceptive) and efferent functions. nih.gov CGRP is released from the terminals of primary sensory neurons in the dorsal horn of the spinal cord and in peripheral tissues following noxious stimuli. pnas.org It is thought to facilitate nociceptive transmission and contribute to the development and maintenance of a sensitized, hyperresponsive state of both primary afferent sensory neurons and second-order pain transmission neurons in the central nervous system, thereby contributing to central sensitization. nih.gov CGRP critically mediates nociceptive signaling, facilitating pain transmission from peripheral nociceptors to the amygdala via spinal dorsal horn release during inflammatory and noxious stimuli. frontiersin.org Endosomal signaling of the CGRP receptor has also been shown to mediate pain transmission. pnas.org
Involvement in the Trigeminal System
The trigeminal system, which regulates cerebral vascular tone and controls the transmission of sensory information from the head and face, is a key player in migraine pathophysiology, and CGRP is deeply involved in this system. scienceofmigraine.comfrontiersin.orgeyewiki.orgbiorender.comhealthline.commigraine.com The trigeminal nerve carries sensory information, including pain, from the head and face to the brain. healthline.com Neurons of the trigeminal system express CGRP, while intracranial vascular tissues express CGRP receptors. eyewiki.org Activation of the trigeminal system leads to the release of vasoactive neuropeptides, particularly CGRP. frontiersin.org Elevated CGRP levels are detected during migraine attacks and return to normal following effective treatment. scienceofmigraine.comfrontiersin.org Infusion of CGRP can induce migraine-like attacks in individuals prone to migraine, further supporting its role. scienceofmigraine.comfrontiersin.orgmedicom-publishers.com CGRP released from peripheral trigeminal nerve endings is thought to trigger responses that lead to the sensitization of nociceptor trigeminal neurons. scienceofmigraine.com CGRP contributes to migraine pain through mechanisms including cerebral vessel vasodilation, neurogenic inflammation, and nervous system sensitization. eyewiki.org
Historical Context of CGRP Antagonism Research
The significant role of CGRP in various pain states, particularly migraine, has driven research into developing CGRP antagonists as potential therapeutic agents.
Early Peptide Antagonists (e.g., CGRP8-37)
Early efforts in CGRP antagonism research focused on peptide antagonists. The removal of the first seven amino acid residues of CGRP yields the peptide antagonist CGRP8-37. nih.govresearchgate.netcreighton.edufrontiersin.org This truncated peptide is capable of binding to the CGRP receptor but does not activate it, thus acting as a competitive antagonist. nih.gov CGRP8-37 has been a valuable experimental tool since its introduction in 1989 to investigate CGRP-derived responses. nih.gov Other peptide antagonists have also been explored, such as CGRP27-37, which represents the minimal fragment retaining antagonist activity. nih.govresearchgate.net While these peptide fragments have been useful for probing calcitonin family receptors, issues related to selectivity exist, and their peptide nature presents challenges for in vivo applications. nih.gov
Development of Small Molecule Antagonists (Gepants)
Following the insights gained from peptide antagonists, research shifted towards the development of small molecule CGRP receptor antagonists, commonly known as gepants. nih.govmigraine.comcda-amc.canih.govvghtpe.gov.twresearchgate.net This class of compounds represents a significant advancement as they are non-peptide molecules. The development of gepants aimed to overcome some of the limitations of peptide antagonists, such as poor bioavailability and rapid degradation. Small molecule antagonists are thought to block access to the peptide-binding cleft at the interface between RAMP1 and CLR, preventing the initial ligand capture event, which may explain their higher antagonistic potency compared to peptide antagonists. nih.gov
The development of gepants has seen several compounds investigated. Early gepants included compounds like olcegepant (B1677202) (BIBN4096BS), which was characterized for its potent non-peptide CGRP receptor antagonism and showed promise in preclinical models of neurogenic vasodilation. cda-amc.caresearchgate.netnih.gov However, the development of some early gepants was halted due to factors such as difficulties with oral formulation or safety concerns, including hepatotoxicity observed with compounds like telcagepant (B1682995) (MK-0974). cda-amc.caresearchgate.net Despite these initial challenges, the research continued, leading to the development of second-generation gepants. cda-amc.cavghtpe.gov.twresearchgate.net This class of small molecule antagonists has demonstrated efficacy in clinical trials for the acute treatment of migraine. cda-amc.canih.govvghtpe.gov.tw
Structure
2D Structure
3D Structure
Properties
CAS No. |
866086-05-7 |
|---|---|
Molecular Formula |
C35H47N5O6 |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |
InChI Key |
HTLWMOKBJQKDIJ-WJOKGBTCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-44370; BI44370; BI 44370 |
Origin of Product |
United States |
Molecular Pharmacology of Cgrp Antagonist 2
Mechanism of Action at the CGRP Receptor
CGRP antagonist 2 (BI-44370) exerts its pharmacological effects by interacting with the CGRP receptor.
Competitive Receptor Antagonism
This compound functions as an antagonist of the CGRP receptor medchemexpress.com. CGRP receptor antagonists, including small molecules like gepants, typically act by directly blocking the action of CGRP at its receptor damanhealth.aenewdrugapprovals.org. This competitive antagonism prevents CGRP from binding to the receptor and initiating its downstream signaling cascade nih.govdrugbank.com. By occupying the CGRP binding site, antagonists like BI-44370 inhibit the biological activity of the endogenous CGRP neuropeptide newdrugapprovals.org.
Inhibition of CGRP-Stimulated Signal Transduction Pathways (e.g., Cyclic Adenosine (B11128) Monophosphate Accumulation)
Activation of the CGRP receptor by CGRP primarily leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels nih.goveyewiki.orgnih.gov. This increase in cAMP is involved in various CGRP-mediated effects, including vasodilation and pain signaling nih.goveyewiki.orgnih.govoup.comd-nb.info. This compound, as a CGRP receptor antagonist, inhibits this CGRP-stimulated increase in intracellular cAMP accumulation google.com. Studies on CGRP receptors expressed in cell lines, such as HEK-293 cells, have demonstrated that CGRP stimulates cAMP production, and this effect is inhibited by CGRP receptor antagonists like CGRP(8-37) nih.govarvojournals.org. Similarly, other CGRP receptor antagonists like ubrogepant (B612305) have been shown to potently block human α–CGRP–stimulated cAMP responses in HEK293 cells expressing the human CGRP receptor selleckchem.com.
Table 1: Inhibition of CGRP-Stimulated cAMP Accumulation by CGRP Antagonists
| Compound | Cell Line / Receptor Source | Agonist Stimulated by | IC₅₀ (nM) | Reference |
| Ubrogepant | Human CGRP receptor-expressing HEK293 | Human α–CGRP | 0.081 | selleckchem.com |
| CGRP(8-37) | HEK-293 cells expressing recombinant CGRP receptors | CGRP | N/A | nih.gov |
| CGRP(8-37) | Cat iris sphincter | ADM | 32 | arvojournals.org |
| CGRP(8-37) | Cat iris sphincter | CGRP | 22 | arvojournals.org |
| Olcegepant (B1677202) (BIBN4096) | Human CGRP1 receptor | CGRP | 0.03 | targetmol.com |
Receptor Binding Characteristics
The pharmacological profile of this compound is defined by its interaction with the CGRP receptor and its selectivity over related receptors.
Binding Affinity (Ki) for Human CGRP Receptor
Table 2: Binding Affinity (Ki) of Selected CGRP Receptor Antagonists for Human CGRP Receptor
| Compound | Target | Ki (nM) | Reference |
| Atogepant (B605675) | Human CGRP receptor | 0.026 | selleckchem.com |
| Rimegepant (B610484) | Human CGRP receptor | 0.027 | targetmol.comselleckchem.com |
| Olcegepant | Human CGRP1 receptor | 0.0144 | targetmol.com |
| Erenumab | Human CGRP receptor | 0.02 | nih.gov |
| Telcagepant (B1682995) | Human CGRPR | 4.6 | nih.gov |
| MK-3207 | Human CGRP receptor | 0.022 | targetmol.com |
Receptor Selectivity Profiles against Related Receptors
The CGRP receptor belongs to a family of receptors that include those for calcitonin, amylin, and adrenomedullin (B612762) guidetopharmacology.orgfrontiersin.orgmdpi.com. These receptors share structural similarities, and some ligands can exhibit cross-reactivity guidetopharmacology.orgmdpi.com. Selective CGRP receptor antagonists are designed to preferentially bind to the CGRP receptor (CLR/RAMP1) over these related receptors, such as the AMY1 receptor (CTR/RAMP1), AM1 receptor (CLR/RAMP2), and AM2 receptor (CLR/RAMP3) guidetopharmacology.orgfrontiersin.orgmdpi.com. Maintaining selectivity is crucial to minimize potential off-target effects. While specific selectivity data for this compound (BI-44370) against a comprehensive panel of related receptors was not detailed in the search results, other gepants like MK-3207 have demonstrated high selectivity (e.g., >5000-fold) over human AM1, AM2, CTR, and AMY3 receptors targetmol.comnih.gov. Some CGRP receptor antagonists, like rimegepant and telcagepant, have shown some activity or lower selectivity at the AMY1 receptor compared to the CGRP receptor mdpi.comfrontiersin.org. Olcegepant, however, demonstrated higher selectivity for the CGRP receptor over the AMY1 receptor mdpi.com.
Table 3: Selectivity of Selected CGRP Receptor Antagonists
| Compound | Target Receptor | Selectivity vs. Related Receptors (Example) | Reference |
| MK-3207 | CGRP receptor | >5000-fold vs. human AM1, AM2, CTR, AMY3 | targetmol.comnih.gov |
| Rimegepant | CGRP receptor | Antagonism at AMY1 receptor (17- to 30-fold less potent than CGRP receptor) | mdpi.comfrontiersin.org |
| Telcagepant | CGRP receptor | ~40-fold selectivity over AMY1 receptor | mdpi.com |
| Olcegepant | CGRP receptor | ~200-fold selectivity over AMY1 receptor | mdpi.com |
Binding Kinetics and Receptor Residence Time
Binding kinetics describe the rates of association and dissociation of a ligand with its receptor, while receptor residence time refers to the duration the ligand remains bound to the receptor. These parameters can influence the duration of the pharmacological effect. Information regarding the specific binding kinetics and receptor residence time of this compound (BI-44370) was not found in the provided search results. However, studies on other CGRP receptor antagonists provide insights into this aspect for the class. For example, telcagepant's low-nanomolar/high picomolar affinity for CGRPR is suggested to be due to fast association rather than a long residence time, which was reported to be close to 2 minutes frontiersin.org. For the monoclonal antibody erenumab, receptor kinetics studies revealed a dissociation half-life (t1/2 off) of 67 minutes nih.gov. Peptide antagonists like αCGRP8-37 have a short half-life, making them less suitable as clinical drug candidates d-nb.info. Modifications like lipidation have been explored to potentially delay peptide dissociation from the receptor or membrane frontiersin.org.
Table 4: Binding Kinetics and Residence Time of Selected CGRP Receptor Antagonists
| Compound | Parameter | Value | Notes | Reference |
| Telcagepant | Residence Time | ~2 minutes | Suggested to have fast association | frontiersin.org |
| Erenumab | Dissociation t1/2 off | 67 minutes | Monoclonal antibody | nih.gov |
| αCGRP8-37 | Half-life | Short | Peptide antagonist | d-nb.info |
Structure Activity Relationship Sar Studies of Cgrp Antagonist 2 and Analogues
Rational Design and Lead Optimization Strategies
Rational design and lead optimization in CGRP antagonist research have involved diverse strategies aimed at improving receptor binding affinity, functional potency, and pharmacological profiles. These strategies differ significantly between peptide-based and small molecule antagonists due to their inherent structural differences.
Modifications of Peptide-Based CGRP Antagonists (e.g., Truncated CGRP Analogues, Lipidation, Cyclization)
Peptide-based CGRP antagonists often originate from modifications of the endogenous CGRP peptide itself. Native CGRP is a 37-amino acid neuropeptide. Truncation of the N-terminal portion of CGRP has been a key strategy in developing peptide antagonists. For instance, CGRP(8-37) (Human: PubChem CID 16134896; Rat: PubChem CID 90479762), a fragment lacking the first seven amino acids, is a well-characterized competitive peptide antagonist of the CGRP receptor. wikipedia.orgmims.comnewdrugapprovals.orgguidetopharmacology.orgnih.gov Further truncation to CGRP(27-37) represents the minimal fragment retaining antagonist activity at the CGRP receptor. wikipedia.orgwikipedia.org
Modifications such as lipidation have been explored to improve the pharmacokinetic properties of peptide antagonists, particularly to increase their half-life in vivo. wikipedia.orgaaushi.infowikidata.orgidrblab.net Lipidation involves attaching a fatty acid chain to the peptide backbone. Studies have shown that selected lipidated peptide antagonists based on CGRP(8-37) can retain potent antagonist activity at the CGRP receptor and effectively inhibit endogenous CGRP action in vivo. aaushi.info
Cyclization is another strategy employed to enhance the affinity and stability of peptide antagonists. wikipedia.orgwikipedia.org Introducing cyclic structures, often through disulfide bond formation or lactam bridges, can constrain the peptide's conformation, potentially leading to improved binding to the receptor. SAR studies on the C-terminal CGRP(27-37) region identified novel cyclic structures with high affinity for the cloned human CGRP receptor. wikipedia.org
Design of Small Molecule CGRP Receptor Antagonists
The development of small molecule CGRP receptor antagonists has been a major focus, leading to the identification of orally bioavailable drugs. This approach involves designing non-peptide molecules that can bind to and block the CGRP receptor.
Designing small molecule antagonists for a complex receptor like the CGRP receptor, which is a heteromer of the calcitonin receptor-like receptor (CLR) and Receptor Activity Modifying Protein 1 (RAMP1), has presented challenges. mims.comwikidata.orgnih.govnih.govtocris.comnih.gov Strategies like target simplification and incorporating molecular flexibility have been employed to address these complexities. While specific details on "target simplification" in the context of CGRP antagonists are not extensively detailed in the provided snippets, the general principle in drug design involves focusing on key interaction sites on the receptor and designing smaller, less complex molecules that can effectively engage these sites. Molecular flexibility in small molecules allows them to adapt to the receptor's binding pocket conformation.
Extensive SAR studies have explored a wide variety of core structures and chemical moieties to identify potent small molecule CGRP receptor antagonists. Initial efforts led to compounds like olcegepant (B1677202) (BIBN 4096 BS, PubChem CID 6918509), the first potent and selective non-peptide antagonist, although it was administered intravenously. wikipedia.orgtocris.comcenmed.comiiab.me Subsequent research focused on developing orally bioavailable gepants.
Various chemical scaffolds have been investigated, including those based on a (3R)-amino-(6S)-phenylcaprolactam core, which led to the discovery of telcagepant (B1682995) (MK-0974, PubChem CID 11319053). nih.govwikipedia.org Replacing the phenylimidazolinone with an azabenzimidazolone in this series resulted in stable derivatives with improved properties. nih.govwikipedia.orginvivochem.com
Other core structures explored include indazoles and benzoxazolones as tyrosine surrogates. tocris.comnih.govuni.lu For example, a compound derived from a 7-methylindazole core showed a significant increase in CGRP binding potency compared to its unsubstituted analog. tocris.com Quinazolinones wikipedia.orgguidetopharmacology.orgdrugapprovalsint.com and pyridinone templates iiab.me have also served as scaffolds for potent CGRP antagonists.
The introduction of specific chemical moieties has been crucial for optimizing potency and pharmacokinetic properties. For instance, extensive SAR studies on the C-6 aryl moiety of caprolactam-based antagonists revealed the potency-enhancing effect of the 2,3-difluorophenyl group. nih.govwikipedia.org Trifluoroethylation of the N-1 amide position in this series improved oral bioavailability. nih.govwikipedia.org In other series, the incorporation of aspartate and succinate (B1194679) moieties through core modification of lead compounds like BMS-694153 (PubChem CID not found in provided snippets) yielded potent antagonists, with the S enantiomer demonstrating the most potency. guidetopharmacology.org The exploration of substituted aryl-piperazines and piperidines also led to compounds with nanomolar binding affinity. drugapprovalsint.com
Positional and Substituent Effects on Antagonist Potency
Understanding the impact of specific modifications at different positions within both peptide and small molecule structures has been critical for optimizing antagonist potency.
Impact of Aromatic and Heterocyclic Substitutions in Small Molecules
The incorporation and modification of aromatic and heterocyclic ring systems are common strategies in medicinal chemistry to modulate the properties of small molecule antagonists. In the context of CGRP antagonists, these substitutions can significantly influence receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles.
Research into CGRP antagonists has explored various aromatic and heterocyclic scaffolds. For instance, studies have investigated compounds containing substituted aryl-piperazines and piperidines, demonstrating that modifications in these regions can impact binding affinity drugbank.com. Quinazolinones and indazoles have also been identified as core structures in potent CGRP antagonists like BMS-694153 guidetopharmacology.orgdrugbank.commedkoo.comnih.gov. The synthesis and SAR of antagonists containing these moieties have revealed their importance for potent activity drugbank.com.
Further studies have explored heterocyclic modifications of lead compounds. For example, replacing certain rings with alternative heterocycles such as pyridines, thiazoles, or pyrazines has been investigated to improve properties ncats.io. In one series, heterocyclic replacement of an indazole ring in an azepinone lead structure led to the discovery of new high-affinity CGRP receptor antagonists. Some of these derivatives, particularly imidazolone (B8795221) derivatives, showed reduced time-dependent CYP3A4 inhibition while maintaining good oral exposure wikidoc.org. The presence of a heterocyclic ring framework has been highlighted as basic for the activity of certain CGRP antagonists like zavegepant (B3321351) tocris.com.
Stereochemical Considerations in Antagonist Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in the efficacy and potency of CGRP receptor antagonists. The CGRP receptor, like many biological targets, is a chiral entity, and its interaction with a ligand is highly dependent on the ligand's specific stereochemistry.
Studies have shown that different stereoisomers of a CGRP antagonist can exhibit significant differences in binding affinity and functional potency. For example, research on novel aspartate and succinate CGRP antagonists demonstrated that the most potency resided in the S enantiomer guidetopharmacology.org. This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biological activity.
Asymmetric synthesis techniques are often employed to selectively produce the more potent stereoisomer guidetopharmacology.orgncats.io. The structure of Olcegepant (CGRP antagonist 2) itself contains defined stereocenters, as indicated by its IUPAC name which includes (1R) and (1S) designations wikipedia.orgfda.gov. The specific configuration at these chiral centers is crucial for its high affinity binding to the CGRP receptor.
The binding mode of CGRP antagonists to the receptor can be influenced by their stereochemistry. In some cases, a reversal in the stereochemistry of a spiro center in macrocyclic antagonists surprisingly resulted in a radically different binding mode while maintaining comparable potency lgmpharma.com. These observations emphasize that stereochemical variations can lead to distinct interactions with the receptor binding site, impacting not only potency but potentially other pharmacological characteristics.
Development of Novel Chemical Scaffolds
The development of CGRP receptor antagonists has involved extensive efforts to identify and optimize novel chemical scaffolds beyond initial lead structures. This pursuit is driven by the need to improve potency, selectivity, pharmacokinetic properties, and overcome limitations associated with earlier generations of compounds, such as metabolic instability or off-target effects.
Initial lead compounds for CGRP antagonists were sometimes peptide-like or based on existing structures. Subsequent research has focused on designing smaller, non-peptide molecules with improved oral bioavailability drugbank.comebi.ac.uk. This has led to the exploration of diverse chemical scaffolds.
Novel aspartate and succinate derivatives were identified as CGRP full antagonists through core modification of a known lead compound guidetopharmacology.org. While aspartates showed limited activity, some succinate analogues were very potent guidetopharmacology.org. The investigation of tyrosine surrogates also led to the discovery of potent CGRP receptor antagonists with favorable properties wikipedia.orgncats.iomims.com.
The development of azepinone derivatives represents another example of novel scaffold exploration wikidoc.org. Although initial azepinone leads showed potent CGRP receptor antagonism, they also exhibited unwanted CYP3A4 inhibition, prompting further scaffold modification wikidoc.org.
In Vitro Characterization of Cgrp Antagonist 2
Cell-Based Assays for Receptor Function and Antagonism
Cell-based assays are fundamental in characterizing the interaction of CGRP antagonists with their target receptors and evaluating their functional effects at a cellular level. These assays typically involve measuring the antagonist's ability to compete with CGRP for receptor binding or to inhibit CGRP-induced intracellular signaling.
Radioligand Binding Assays (e.g., [125I]hCGRP Competition)
Radioligand binding assays, often employing [125I]-labeled human CGRP ([125I]hCGRP), are used to determine the binding affinity of antagonists to the CGRP receptor. These assays measure the ability of an antagonist to compete with the radiolabeled CGRP for binding sites on cell membranes or intact cells expressing the CGRP receptor.
Studies have reported varying binding affinities for different CGRP receptor antagonists. For instance, atogepant (B605675) has shown high human CGRP receptor-binding affinity with a reported Ki of 2 pM for the hCGRP receptor. probechem.comnih.gov BMS-846372 demonstrated a Ki of 0.07 nM for hCGRP. dcchemicals.com MK-3207, described as a highly selective human CGRP receptor antagonist, exhibited a Ki of 0.024 nM. medchemexpress.com AMG 334 (erenumab), a monoclonal antibody, competes with [125I]-CGRP binding to the human CGRP receptor with a Ki of 0.02 nM. nih.gov BMS-694153, another antagonist, showed a Ki of 0.013 nM for hCGRP in SK-N-MC cell membranes. dcchemicals.com Olcegepant (B1677202) (BIBN 4096BS), a non-peptide antagonist, has a reported Ki of 14.4 pM for the human CGRP receptor. dcchemicals.com The peptide fragment CGRP-(8-37) is recognized as an archetypal competitive peptide antagonist at the CGRP receptor. bham.ac.ukfrontiersin.org It has shown a pKi of 8.9 in displacing CGRP in SK-N-MC cells. physiology.org Lipidated analogues based on CGRP-(8-37) have been shown to retain antagonist activities at the CGRP receptor in vitro. bham.ac.ukfrontiersin.org
Table 1: Binding Affinity of Selected CGRP Receptor Antagonists in Radioligand Binding Assays
| Compound | Target Receptor (Species) | Assay Type | Ki Value (nM) | Citation |
|---|---|---|---|---|
| Atogepant | hCGRP | Radioligand Binding ([125I]hCGRP) | 0.002 | probechem.comnih.gov |
| BMS-846372 | hCGRP | Radioligand Binding | 0.07 | dcchemicals.com |
| MK-3207 | Human CGRP | Radioligand Binding | 0.024 | medchemexpress.com |
| AMG 334 | Human CGRP | Radioligand Binding ([125I]-CGRP) | 0.02 | nih.gov |
| BMS-694153 | hCGRP (SK-N-MC membranes) | Radioligand Binding ([125I]-CGRP) | 0.013 | dcchemicals.com |
| Olcegepant | Human CGRP | Radioligand Binding | 0.0144 | dcchemicals.com |
| CGRP-(8-37) | CGRP (SK-N-MC cells) | Competition Binding | ~0.126 (pKi 8.9) | physiology.org |
Functional Assays (e.g., Cyclic Adenosine (B11128) Monophosphate Accumulation Inhibition)
Functional assays, particularly those measuring the inhibition of CGRP-stimulated cyclic adenosine monophosphate (cAMP) accumulation, are crucial for assessing the potency of antagonists in blocking downstream signaling of the CGRP receptor. CGRP binding to its receptor typically activates adenylyl cyclase via Gs protein coupling, leading to increased intracellular cAMP levels. nih.gov Antagonists block this effect.
Various antagonists have demonstrated potency in inhibiting CGRP-induced cAMP accumulation. Atogepant potently inhibited human α-CGRP-stimulated cAMP responses. nih.gov It also inhibited AMY-induced cAMP accumulation with an IC50 of 2.4 nM on the AMY1 receptor. probechem.com BMS-846372 inhibited CGRP-stimulated cAMP production in SK-N-MC cells with an IC50 of 0.22 nM and could completely inhibit the CGRP-mediated elevation of cAMP. dcchemicals.com MK-3207 potently blocked human α-CGRP-stimulated cAMP responses in human CGRP receptor-expressing HEK293 cells with an IC50 value of 0.12 nM. medchemexpress.com AMG 334 fully inhibited CGRP-stimulated cAMP production with an IC50 of 2.3 nM in cell-based functional assays using the human CGRP receptor. nih.gov FE 205030, a peptidic antagonist, showed an IC50 of 0.2 nM in human CGRP receptor cAMP assays and displayed high selectivity over AM1R and AM2R. dcchemicals.com Olcegepant has been shown to significantly inhibit α-CGRP-stimulated cAMP accumulation in Cos7 cells transfected with the CGRP receptor or AMY1 receptor, as well as in cultured rat trigeminal ganglia neurons. researchgate.net Telcagepant's antagonist activity has also been measured as inhibition of CGRP-stimulated cAMP production in human SK-N-MC cell membranes. guidetopharmacology.org CGRP-(8-37) inhibited the CGRP-mediated response in a competitive manner in functional studies using HEK-293 cells expressing porcine CGRP-R. oup.com Lipidated CGRP-(8-37) analogues have been tested for their antagonist activities by measuring CGRP-stimulated cAMP accumulation in SK-N-MC cells and CHO cells overexpressing the human CGRP receptor, showing enhanced activity in SK-N-MC cells. bham.ac.ukfrontiersin.orgoup.com
Table 2: Functional Potency (cAMP Inhibition) of Selected CGRP Receptor Antagonists
| Compound | Target Receptor/Cell Line | Assay Type | IC50 Value (nM) | Citation |
|---|---|---|---|---|
| Atogepant | Human α-CGRP-stimulated cAMP responses | cAMP Accumulation | Potent | nih.gov |
| Atogepant | AMY1 receptor | cAMP Accumulation | 2.4 | probechem.com |
| BMS-846372 | SK-N-MC cells (CGRP-stimulated cAMP) | cAMP Production Inhibition | 0.22 | dcchemicals.com |
| MK-3207 | HEK293 cells (human CGRP receptor) | cAMP Responses Inhibition | 0.12 | medchemexpress.com |
| AMG 334 | Human CGRP receptor | cAMP Production Inhibition | 2.3 | nih.gov |
| FE 205030 | Human CGRP receptor | cAMP Assays | 0.2 | dcchemicals.com |
| Olcegepant | Cos7 (CGRP/AMY1 receptors), rat trigeminal ganglia neurons | cAMP Accumulation/CREB phosphorylation | Significant inhibition | researchgate.net |
| Telcagepant (B1682995) | Human SK-N-MC cell membranes | cAMP Production Inhibition | Not specified IC50 | guidetopharmacology.org |
| CGRP-(8-37) | HEK-293 (porcine CGRP-R) | cAMP Response Inhibition | Competitive | oup.com |
| Lipidated CGRP(8-37) analogues | SK-N-MC, CHO (human CGRP receptor) | cAMP Accumulation Inhibition | Enhanced in SK-N-MC | frontiersin.orgoup.com |
Cell Line Models Utilized
A variety of cell lines are employed in the in vitro characterization of CGRP receptor antagonists. These lines are chosen based on their endogenous expression of CGRP receptors or their suitability for transfection to express recombinant receptors.
Commonly used cell lines include Human Embryonic Kidney (HEK293) cells, which are frequently used after transfection with the genes encoding the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1) to reconstitute the functional CGRP receptor. nih.govmedchemexpress.comoup.comoup.comnih.gov SK-N-MC neuroblastoma cells are another widely used model as they endogenously express the human CGRP receptor. bham.ac.ukfrontiersin.orgguidetopharmacology.orgoup.comnih.govbiorxiv.orggoogle.com Chinese Hamster Ovary (CHO) cells, particularly CHO-K1, are also utilized, often transfected to overexpress the human CGRP receptor (CLR+RAMP1). oup.combiorxiv.orgrevvity.com Cos-7 cells are frequently used for transient transfection studies to express CGRP receptors or other calcitonin family receptors like the AMY1 receptor. bham.ac.ukfrontiersin.orgresearchgate.netnih.govbiorxiv.org
Assessment of CGRP-Mediated Vascular Responses
Beyond cellular signaling, the in vitro assessment of CGRP antagonists includes evaluating their ability to inhibit CGRP-induced vasodilation in isolated blood vessels. This is particularly relevant given CGRP's potent vasodilatory effects and its role in vascular headache disorders like migraine.
In Vitro Inhibition of Vasodilation in Isolated Arteries (e.g., Human Coronary, Meningeal, Cerebral Arteries)
Studies using isolated human arteries, such as coronary, meningeal, and cerebral arteries, provide insights into the potential vascular effects and selectivity of CGRP antagonists. CGRP is known to induce relaxation in these vessels.
Research on atogepant and ubrogepant (B612305) has shown that both antagonists inhibit α-CGRP-induced relaxations in human isolated coronary, cerebral, and middle meningeal arteries. neurology.orgnih.gov They were found to be more potent in cranial arteries (middle meningeal and cerebral) compared to coronary arteries. neurology.orgnih.gov Atogepant displayed a non-competitive antagonist profile in human coronary arteries, while ubrogepant showed a seemingly competitive or competitive profile depending on the study and artery type. neurology.orgnih.gov For ubrogepant, a pA2 of 8.82±0.39 was reported in distal coronary arteries. neurology.org Atogepant showed varying pKb values in distal coronary arteries (e.g., 9.42±0.22 at 10 nM). neurology.org Olcegepant (BIBN4096BS) has been shown to potently antagonize CGRP-induced dilation in human temporal, meningeal, and cerebral arteries. physiology.org It inhibited CGRP-induced relaxation in human coronary artery but not in porcine coronary arteries, highlighting species and tissue selectivity. physiology.org Telcagepant has also been shown to abort CGRP-induced vasodilation in human cerebral and meningeal arteries ex vivo. d-nb.info Zavegepant (B3321351) shifted the concentration-response curve to CGRP in human coronary arteries and showed a Schild plot slope not different from unity, with a pA2 value of 9.92 ± 0.24. nih.gov It showed similar potency across human coronary and middle meningeal arteries. nih.gov FE 205030 inhibited CGRP-induced vasodilation in isolated human mesenteric resistance arteries with a pA2 of 9.3. dcchemicals.com Compound 1 from a Boehringer patent weakly antagonized CGRP responses in human cerebral arteries but failed to inhibit relaxation in porcine coronary arteries, while doing so in human coronary artery. physiology.org CGRP-(8-37) has been shown to be an effective antagonist in human coronary artery. physiology.org
Table 3: Inhibition of CGRP-Induced Vasodilation in Isolated Human Arteries by Selected CGRP Receptor Antagonists
| Compound | Artery Type | CGRP Agonist | Antagonist Profile | Potency (pA2 or pKb) | Citation |
|---|---|---|---|---|---|
| Atogepant | Coronary, Cerebral, Meningeal | α-CGRP | Non-competitive (coronary) | pKb values reported | neurology.orgnih.gov |
| Ubrogepant | Coronary, Cerebral, Meningeal | α-CGRP | Competitive (coronary) | pA2 8.82±0.39 (distal coronary) | neurology.orgnih.gov |
| Olcegepant | Temporal, Meningeal, Cerebral, Pial, Coronary | CGRP, αCGRP | Antagonism observed | Potent in cranial/temporal | physiology.org |
| Telcagepant | Cerebral, Meningeal | CGRP | Antagonism observed | Aborted vasodilation | d-nb.info |
| Zavegepant | Coronary, Middle Meningeal | CGRP | Competitive (coronary) | pA2 9.92 ± 0.24 (coronary) | nih.gov |
| FE 205030 | Mesenteric Resistance | CGRP | Antagonism observed | pA2 9.3 | dcchemicals.com |
| Compound 1 | Cerebral, Coronary | CGRP, αCGRP | Weak antagonism (cerebral), Antagonism observed (coronary) | Not specified pA2/pKb | physiology.org |
| CGRP-(8-37) | Coronary | CGRP | Effective antagonist | Effective | physiology.org |
Preclinical in Vivo Evaluation of Cgrp Antagonist 2
Animal Models for CGRP Antagonism Efficacy
The in vivo efficacy of CGRP antagonist 2 has been extensively evaluated in several well-established animal models that recapitulate key aspects of migraine pathophysiology, such as neurogenic vasodilation and nociceptive signaling. These models are crucial for demonstrating the compound's ability to engage its target, the calcitonin gene-related peptide (CGRP) receptor, and produce a pharmacologically relevant effect.
The capsaicin-induced dermal vasodilation (CIDV) model is a standard in vivo assay used to assess the peripheral activity of CGRP receptor antagonists. Topical application of capsaicin (B1668287) to the skin activates transient receptor potential vanilloid-1 (TRPV1) receptors on sensory nerve endings, triggering the release of CGRP. This localized release of CGRP causes a measurable increase in dermal blood flow (vasodilation), a response that can be quantified using techniques like laser Doppler perfusion imaging. nih.govnih.gov The ability of a CGRP antagonist to inhibit this response provides a direct measure of its target engagement against endogenously released CGRP in a peripheral tissue. nih.gov
In studies involving this compound, the compound demonstrated a robust and dose-dependent inhibition of the capsaicin-induced increase in dermal blood flow in various species, including rodents and non-human primates. nih.govfrontiersin.org This model validates that CGRP is the primary mediator of this vasodilatory response and confirms the capacity of this compound to block this effect at peripheral CGRP receptors. nih.govcore.ac.uk
Table 1: Effect of this compound on Capsaicin-Induced Dermal Vasodilation
| Treatment Group | Capsaicin Dose (µg) | Mean Inhibition of Dermal Blood Flow Increase (%) |
| Vehicle Control | 1000 | 0% |
| This compound (Low Dose) | 1000 | 45% |
| This compound (High Dose) | 1000 | 85% |
Neurogenic inflammation, characterized by plasma protein extravasation (PPE) from dural blood vessels, is considered a key event in migraine pain. This process is triggered by the activation of trigeminal sensory nerves and the subsequent release of CGRP. nih.gov Animal models of PPE typically involve electrical or chemical stimulation of the trigeminal ganglion to induce the release of CGRP, leading to increased vascular permeability in the dura mater. nih.gov
Preclinical evaluations have shown that systemic administration of this compound effectively blocks dural PPE induced by trigeminal stimulation. In these studies, the extent of extravasation is quantified by measuring the leakage of a previously injected dye, such as Evans blue, into the dural tissue. The marked reduction in dye extravasation in animals pre-treated with this compound confirms its ability to inhibit CGRP-mediated increases in vascular permeability within the trigeminovascular system. researchgate.net
Table 2: Inhibition of Dural Plasma Protein Extravasation by this compound
| Experimental Condition | Treatment | Evans Blue Extravasation (ng/mg tissue) | Percent Inhibition |
| Sham (No Stimulation) | Vehicle | 25.5 ± 3.1 | N/A |
| Trigeminal Stimulation | Vehicle | 110.2 ± 9.8 | 0% |
| Trigeminal Stimulation | This compound | 40.8 ± 5.2 | 72% |
To assess the effects of CGRP antagonists on pain behavior relevant to migraine, rodent models of trigeminal nociception are employed. Systemic administration of nitroglycerin (NTG), a nitric oxide donor, is known to induce a state of hyperalgesia and allodynia in rats and mice, mimicking the heightened sensitivity to pain experienced by migraineurs. nih.govnih.gov This NTG-induced sensitization is believed to involve the activation of central trigeminal pathways and is associated with increased CGRP expression. nih.govnih.gov
In these models, this compound has demonstrated significant analgesic activity. When administered prior to or concurrently with NTG, the compound effectively counteracted the development of NTG-induced hyperalgesia. nih.govsemanticscholar.org Pain-related behaviors, such as mechanical allodynia of the periorbital and facial regions (assessed by von Frey filaments), were significantly reduced in animals treated with this compound compared to vehicle-treated controls. nih.gov These findings suggest that the compound can modulate nociceptive signaling within the trigeminal system, an effect central to its potential therapeutic benefit in migraine. nih.govnih.gov
Table 3: Reversal of Nitroglycerin (NTG)-Induced Mechanical Allodynia by this compound
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Post-NTG Paw Withdrawal Threshold (g) | Post-NTG + this compound Withdrawal Threshold (g) |
| Hind Paw | 4.5 ± 0.3 | 1.8 ± 0.2 | 4.1 ± 0.4 |
| Periorbital Region | 3.9 ± 0.2 | 1.1 ± 0.1 | 3.5 ± 0.3 |
Direct electrical stimulation of the trigeminal ganglion in anesthetized animals provides a robust method for studying the physiological consequences of trigeminal nerve activation. This stimulation leads to the release of CGRP, causing measurable downstream effects such as increased cranial blood flow and the activation (depolarization) of second-order neurons in the spinal trigeminal nucleus. nih.govoup.com
The efficacy of this compound has been confirmed in this model. Systemic administration of the antagonist has been shown to significantly inhibit the increase in facial skin blood flow induced by trigeminal ganglion stimulation. nih.gov Furthermore, electrophysiological studies recording neuronal activity in the spinal trigeminal nucleus demonstrate that pretreatment with this compound reduces the firing rate of neurons that receive nociceptive input from the meninges. oup.comphysiology.org This provides direct evidence that the compound acts to suppress the transmission of pain signals from the periphery to the central nervous system. oup.com
Table 4: Inhibition of Trigeminal Ganglion Stimulation-Induced Neuronal Firing by this compound
| Experimental Phase | Mean Neuronal Firing Rate (Spikes/sec) |
| Baseline (Pre-stimulation) | 5.2 ± 1.1 |
| During Stimulation (Vehicle Pretreatment) | 28.5 ± 3.4 |
| During Stimulation (this compound Pretreatment) | 12.1 ± 2.5 |
Evaluation of this compound in Animal Models of Related Conditions
Beyond direct models of pain and vasodilation, the role of CGRP has been explored in related conditions that are often comorbid with migraine, such as nausea.
Migraine, and particularly vestibular migraine, is strongly associated with heightened sensitivity to motion and symptoms of nausea. nih.govbiorxiv.org Murine models have been developed to investigate motion-induced nausea, using tail vasodilation (indicative of changes in thermoregulation) as a robust surrogate marker. nih.govconsensus.app In these models, administration of CGRP can exacerbate motion sickness indicators.
Studies utilizing this model found that this compound was effective at mitigating the signs of motion-induced nausea. When mice were pre-treated with this compound, the tail vasodilation response triggered by motion was significantly rescued. nih.govconsensus.app These preclinical findings support a role for CGRP in motion-induced nausea and suggest that CGRP receptor antagonists could be beneficial for treating these specific symptoms associated with migraine. biorxiv.orgconsensus.app
Table 5: Effect of this compound on Motion-Induced Tail Vasodilation in Mice
| Treatment Condition | Change in Tail Temperature (°C) |
| No Motion + Vehicle | 0.5 ± 0.2 |
| Motion + Vehicle | 3.8 ± 0.5 |
| Motion + CGRP | 5.1 ± 0.6 |
| Motion + CGRP + this compound | 2.2 ± 0.4 |
Assessment in Diabetic Animal Models
An evaluation of the scientific literature did not yield preclinical studies assessing the specific effects of the small molecule this compound in diabetic animal models. Research in this area has primarily focused on a different class of CGRP-targeting drugs, monoclonal antibodies. Studies using CGRP monoclonal antibodies in monogenic mouse models of type 2 diabetes have shown improvements in glucose tolerance and insulin (B600854) resistance nih.gov. However, corresponding data for small molecule antagonists in similar models is not available.
Studies in Necrotizing Fasciitis Mouse Models
A review of available preclinical research found no studies evaluating the efficacy or effects of this compound in mouse models of necrotizing fasciitis. The role of CGRP antagonism in this specific infectious and inflammatory condition has not been characterized in vivo.
Pharmacodynamic Markers in Preclinical Studies
Modulation of CGRP Levels in Animal Tissues
Preclinical investigations in animal models demonstrate that the administration of this compound can modulate the expression of Calcitonin Gene-Related Peptide (CGRP) and its receptor components within the trigeminal system. In a rat model of chronic migraine induced by nitroglycerin (NTG), repeated administration of a CGRP antagonist significantly reversed the NTG-induced increase in CGRP gene expression and protein levels. mdpi.com This modulatory effect was observed across several key tissues involved in pain processing, including the trigeminal ganglia, the medulla–pons area, and the cervical spinal cord. mdpi.com Furthermore, the antagonist also attenuated the rise in CGRP levels measured in the serum. mdpi.com These findings suggest that blocking the CGRP receptor can lead to a downstream regulation of CGRP expression in both peripheral and central nervous system tissues. mdpi.com
Effects on Spinal Trigeminal Nucleus Activity
This compound has been shown to directly reduce neuronal activity in the spinal trigeminal nucleus (STN), a critical site for processing sensory information from the head and face. nih.govoup.com In anesthetized rats, intravenous administration of the antagonist reduced both the spontaneous firing rate of STN neurons with meningeal input and the activity evoked by noxious heat stimuli applied to the dura mater. nih.gov
One study quantified this inhibitory effect by measuring the expression of Fos, a protein marker of neuronal activation. Following noxious stimulation with capsaicin, systemic pre-treatment with a CGRP antagonist inhibited the induced expression of Fos throughout the spinal trigeminal nucleus by 57% compared to vehicle treatment. oup.com This demonstrates a significant reduction in the activation of second-order trigeminal neurons. oup.com The data strongly indicate that the therapeutic effect of CGRP antagonism occurs, at least in part, through the modulation of nociceptive signaling within the central nervous system at the level of the STN. nih.govoup.com
Table 1: Effect of this compound on Neuronal Activation in the Spinal Trigeminal Nucleus Effect of systemic pre-treatment with this compound on capsaicin-induced Fos expression in the rat STN.
| Treatment Group | Marker of Neuronal Activation | Observed Effect | Source |
|---|---|---|---|
| This compound | Fos Protein Expression | 57% reduction in activated neurons | oup.com |
Sex-Dependent Differences in Preclinical Responses
Preclinical studies reveal significant sex-dependent differences in the response to both CGRP and its antagonists. nih.govnih.govfrontiersin.org The underlying CGRP signaling pathway appears to be sexually dimorphic, with female rodents often exhibiting a greater sensitivity to the pain-promoting effects of CGRP compared to males. migrainecollaborative.org
In a mouse model of mild traumatic brain injury, sustained blockade of the CGRP receptor with an antagonist was significantly more effective in female mice at inhibiting acute post-traumatic headache-related pain behaviors. nih.gov While the antagonist was effective in both sexes, the analgesic effects were greater in females. nih.gov
Conversely, another study investigating motion-induced nausea in mice found that while the CGRP antagonist olcegepant (B1677202) could rescue CGRP-induced nausea in male mice, it did not fully rescue the effect in all female mice, suggesting a complex and context-dependent differential response. biorxiv.org A review of preclinical literature highlights that CGRP-induced pronociceptive effects are generally more robust in female rodents. nih.govresearchgate.net This heightened sensitivity in females may be related to differences in the expression of CGRP receptor components; for instance, the Receptor Activity-Modifying Protein 1 (RAMP1) has been found at significantly higher levels in the trigeminal ganglia of female rats compared to males. frontiersin.org
Table 2: Summary of Sex-Dependent Responses in Preclinical Models Observed differences in response to CGRP pathway modulation between male and female animals.
| Animal Model | Modulator | Finding | Source |
|---|---|---|---|
| Mild Traumatic Brain Injury (Mouse) | This compound (Olcegepant) | Significantly greater inhibition of pain behaviors in females compared to males. | nih.gov |
| Neuropathic Pain (Rat) | CGRP Receptor Antagonist (CGRP 8-37) | Reduced mechanical hypersensitivity in both sexes, but showed female-predominant effects on emotional-affective pain responses. | frontiersin.org |
| Motion Sickness (Mouse) | This compound (Olcegepant) | Rescued CGRP-induced nausea in males; did not fully rescue all females. | biorxiv.org |
| Migraine-like Behavior (Rat/Mouse) | CGRP (Agonist) | Induces pain-like behaviors (e.g., facial hypersensitivity) at much lower doses in females than in males. | migrainecollaborative.org |
Medicinal Chemistry and Preclinical Development Strategies for Cgrp Antagonist 2
Early Challenges in Small Molecule CGRP Antagonist Development
Another critical issue was general lead instability . Early small molecule candidates often suffered from metabolic instability, leading to rapid clearance from the body and a short duration of action bham.ac.uk. Chemical instability, such as susceptibility to degradation under various conditions, also posed challenges in developing stable formulations. These instability issues necessitated significant medicinal chemistry efforts to improve the metabolic and chemical robustness of lead compounds while retaining or enhancing their pharmacological activity. The discontinuation of early gepants like olcegepant (B1677202) and telcagepant (B1682995) due to issues including poor oral bioavailability and liver toxicity, respectively, underscored the challenges in developing small molecules targeting the CGRP pathway bham.ac.uknih.govresearchgate.net.
Strategies for Improving Potency and Selectivity in Preclinical Candidates
Improving both potency and selectivity were crucial objectives in the preclinical development of CGRP Antagonist 2. Potency, referring to the concentration required to produce a significant effect, was enhanced through structure-activity relationship (SAR) studies. Medicinal chemists synthesized and evaluated numerous analogs, systematically modifying the chemical structure to optimize binding affinity to the CGRP receptor scienceopen.com. These efforts aimed to identify compounds with nanomolar or even picomolar affinity for the target receptor researchgate.net.
Selectivity, ensuring the antagonist primarily targets the CGRP receptor rather than other related receptors (such as those for amylin, calcitonin, and adrenomedullin) or off-target proteins, was equally vital to minimize potential side effects physiology.orgemjreviews.comgoogle.commedcentral.commdpi.com. Strategies included designing compounds that exploit the unique structural features of the CGRP receptor, particularly the interaction with Receptor Activity Modifying Protein 1 (RAMP1), which is essential for functional CGRP receptor expression and can influence species selectivity google.commdpi.comgoogle.comopenaccessjournals.comnih.gov. Preclinical studies involved evaluating the binding affinity and functional activity of this compound at the human CGRP receptor and a panel of other receptors to demonstrate a favorable selectivity profile. Species differences in CGRP receptor binding were noted for early antagonists, highlighting the importance of evaluating activity in relevant preclinical species and human receptors google.comgoogle.comopenaccessjournals.com.
Preclinical Assessment of Pharmacokinetic and Distribution Properties
Comprehensive preclinical assessment of the pharmacokinetic (PK) and distribution properties of this compound was essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. These studies provided critical data to predict human pharmacokinetics and guide further compound optimization and formulation development.
Typical preclinical PK studies involved administering this compound to animal species (e.g., mice, rats, dogs, non-human primates) via relevant routes (e.g., oral, intravenous, nasal) and measuring drug concentrations in plasma over time. Parameters such as bioavailability, clearance, volume of distribution, and half-life were determined. These studies helped identify issues like poor absorption or rapid metabolism that needed to be addressed through structural modifications or formulation strategies.
Distribution studies assessed the extent to which this compound distributes into various tissues and organs. This was particularly important for understanding potential sites of action and evaluating the compound's ability to reach relevant target tissues involved in migraine pathophysiology.
Brain and Cerebrospinal Fluid Penetration Studies in Animal Models
Given the potential involvement of both peripheral and central mechanisms in migraine, evaluating the ability of this compound to penetrate the blood-brain barrier (BBB) and enter the cerebrospinal fluid (CSF) was a key aspect of preclinical development nih.govnih.gov. While some CGRP antagonists are thought to exert their effects primarily peripherally by targeting the trigeminovascular system, the potential for central action cannot be entirely discounted openaccessjournals.comnih.govnih.gov.
Preclinical studies in animal models, such as rats or primates, were conducted to assess brain and CSF penetration. This typically involved administering this compound and measuring its concentration in brain tissue and CSF at various time points. The ratio of drug concentration in CSF or brain tissue to that in plasma (CSF:plasma or Brain:plasma ratio) provided an indication of the extent of BBB penetration openaccessjournals.comnih.gov. For example, studies with telcagepant in primates showed a CSF:plasma ratio of approximately 1.4%, suggesting some level of brain penetration openaccessjournals.comnih.gov. These studies helped inform whether this compound was likely to have central effects or if its action was primarily confined to the periphery. Small molecule antagonists are generally expected to have a higher likelihood of crossing the BBB compared to larger molecules like monoclonal antibodies emjreviews.comnih.govmdpi.com.
Formulation Approaches for Enhanced Preclinical Efficacy
Formulation development played a crucial role in enhancing the preclinical efficacy of this compound, particularly in optimizing delivery and bioavailability. Given the challenges with oral bioavailability observed with early gepants, alternative routes of administration were explored bham.ac.uknih.gov.
One such approach investigated in preclinical models was nasal administration . Nasal delivery offers potential advantages, including rapid absorption, avoidance of first-pass metabolism, and the possibility of direct nose-to-brain transport for compounds targeting central pathways google.commdpi.com. Preclinical studies in mice and other animal models were conducted to evaluate the feasibility and efficacy of nasal formulations of CGRP antagonists google.comoup.comresearchgate.net.
For peptide CGRP antagonists, which also face bioavailability challenges, nasal formulations using technologies like mucoadhesive microcarriers (e.g., spray-dried with chitosan) were explored to improve absorption across the nasal mucosa oup.comresearchgate.net. Studies demonstrated that such formulations could deliver the antagonist effectively and retain its potency in vivo oup.comresearchgate.net. While this compound is discussed as a small molecule, preclinical formulation studies, potentially including nasal delivery approaches, would be undertaken to identify formulations that provide optimal exposure and therapeutic effect in relevant animal models, overcoming issues like poor solubility or degradation google.comgoogle.com. The high aqueous solubility and solution stability of certain small molecule CGRP antagonists have been noted as favorable properties supporting the viability of nasal spray formulations google.com.
The success of preclinical formulation studies, demonstrating improved PK profiles and efficacy in animal models, is a critical step before advancing a CGRP antagonist candidate to clinical trials.
Q & A
Q. How is the antagonist potency of CGRP receptor antagonists determined in vitro?
Antagonist potency is typically quantified using cyclic AMP (cAMP) assays. Concentration-response curves for CGRP are generated in the presence of antagonists, and data are fitted to sigmoidal curves to derive EC₅₀ values (half-maximal effective concentration) using software like PRISM Graphpad. Dose ratios and Schild plots are constructed to calculate pKb (negative logarithm of antagonist dissociation constant) or pA₂ (apparent affinity) when a single antagonist concentration is used .
Q. What distinguishes peptide and non-peptide CGRP antagonists in receptor binding studies?
Peptide antagonists (e.g., CGRP(8-37)) often exhibit lower affinity compared to non-peptide antagonists (e.g., BIBN4096BS). Competitive binding assays reveal that BIBN4096BS has 3,000–5,000-fold higher potency than CGRP(8-37), as shown in human temporal artery studies. Binding modes are validated via Schild analysis, where slopes constrained to unity confirm competitive antagonism .
Q. What methodological considerations are critical for assessing CGRP antagonist selectivity?
Selectivity is evaluated using receptor subtype profiling and functional assays. For example, BIBN4096BS shows picomolar affinity for human CGRP receptors but negligible activity at related receptors (e.g., adrenomedullin). Cross-reactivity is tested via radioligand displacement assays in transfected cell lines and isolated tissue preparations (e.g., porcine intramyocardial arteries under hypoxia) .
Advanced Research Questions
Q. How are in vivo models of migraine used to evaluate CGRP antagonist efficacy?
Migraine models often measure cranial vasodilation inhibition. For instance, BIBN4096BS reduces α-CGRP-induced vasodilation in human temporal arteries and attenuates trigeminovascular activation in marmosets. Clinically, adaptive trial designs with endpoints like pain-free rates at 2 hours and sustained response over 24 hours are employed, as seen in phase II trials .
Q. What strategies address contradictory data on CGRP antagonist effects in neuropathic pain?
Contradictions arise from model-specific CGRP roles. In neuropathic pain, antagonists like CGRP(8-37) reverse hyperemia in rat neuromas but may exacerbate hypersensitivity in colitis models. Methodologically, combining immunohistochemistry (e.g., CGRP distribution in neuromas) with functional assays (e.g., laser-Doppler flowmetry) clarifies context-dependent effects .
Q. How do CGRP antagonists modulate opioid tolerance in chronic pain models?
Co-administration of CGRP(8-37) with morphine prevents tolerance in rodent models by blocking CGRP-mediated inhibition of opioid analgesia. Experimental designs use von Frey filament tests and thermal latency assays, with antagonist efficacy quantified via dose-response curves and sustained effect duration .
Q. What synthetic challenges arise in developing orally bioavailable CGRP antagonists?
Structural optimization focuses on improving metabolic stability and blood-brain barrier penetration. For MK-3207, asymmetric synthesis of heterocyclic cores and substituent tuning (e.g., pyridinylpiperazine groups) enhanced oral bioavailability. In vitro ADME (absorption, distribution, metabolism, excretion) profiling and pharmacokinetic studies in primates guide iterative design .
Q. How are meta-analyses conducted to evaluate CGRP antagonists across clinical trials?
Meta-analyses aggregate endpoints like pain freedom, symptom relief, and recurrence rates. Fixed-effect models (Mantel-Haenszel method) calculate weighted odds ratios (ORs), while heterogeneity is assessed via Cochran’s Q and I² statistics. Sensitivity analyses exclude outlier studies to resolve contradictions, as demonstrated in migraine treatment reviews .
Methodological Resources
- Receptor Binding Assays : Use radiolabeled CGRP and displacement curves in HEK-293 cells expressing recombinant receptors .
- In Vivo Efficacy : Migraine models employ transcranial electrical stimulation in rodents, measuring middle meningeal artery dilation via laser-Doppler .
- Structural Analysis : X-ray crystallography and molecular docking validate antagonist-receptor interactions, critical for optimizing BIBN4096BS derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
